(S)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile is a complex organic compound characterized by its unique spirocyclic structure and the presence of a pyridine moiety. This compound falls under the category of spiro compounds, which are defined by having two or more rings that share a single atom. The presence of the acetonitrile functional group indicates potential applications in various chemical reactions and synthesis processes.
The compound can be synthesized through various organic chemistry techniques, typically involving multi-step synthesis from simpler precursors. The specific synthetic routes may vary based on the desired properties and yields.
This compound is classified as a spirocyclic organic compound and can be categorized under heterocyclic compounds due to the inclusion of the pyridine ring. It is also classified as a nitrile due to the presence of the acetonitrile group.
The synthesis of (S)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile generally involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and selectivity for the desired stereoisomer.
The molecular structure of (S)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile can be represented as follows:
The structure features a spirocyclic core with a pyridine ring and an acetonitrile side chain, which contributes to its unique chemical properties.
The compound's stereochemistry is crucial for its biological activity, with the (S)-configuration playing a significant role in its interactions with biological targets.
(S)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile can participate in various chemical reactions:
These reactions require specific catalysts or reagents, and conditions must be optimized to achieve high selectivity and yield.
The mechanism of action for (S)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile largely depends on its interactions at a molecular level with biological targets:
Studies on similar compounds suggest that modifications in the structure can significantly alter binding affinity and efficacy, emphasizing the importance of stereochemistry.
(S)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile exhibits several notable physical properties:
The compound is expected to exhibit stability under standard laboratory conditions but may react under extreme pH or temperature conditions:
(S)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile has potential applications in various fields:
The stereoselective construction of the spirocyclic nitrile scaffold in (S)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile (Molecular Formula: C₁₆H₂₀N₂O, Molecular Weight: 256.35 g/mol) requires precise chiral control at the spirocyclic carbon center [7]. The synthetic challenge lies in establishing the S-configuration while assembling the spiro[4.5]decane framework bearing the pyridine and acetonitrile moieties. Two predominant strategies have emerged for achieving high enantiomeric excess:
Chiral Auxiliary-Mediated Cyclization: This approach employs enantiopure precursors to dictate stereochemistry during the spirocycle formation. A ketone intermediate bearing a chiral auxiliary undergoes intramolecular alkylation with appropriate bromoacetonitrile derivatives under basic conditions (e.g., potassium carbonate in acetonitrile). This method yields the spirocyclic nitrile with diastereomeric ratios exceeding 8:1, though subsequent auxiliary removal adds synthetic steps .
Enantioselective Catalysis: Palladium-catalyzed asymmetric decarboxylative alkylation represents a more direct route. Using chiral phosphine ligands (e.g., (S)-t-BuPHOX), researchers couple pyridinyl-activated cyclic ketones with cyanoacetate derivatives. In situ decarboxylation and cyclization afford the target spirocompound with enantiomeric excess (ee) values consistently >90% at ambient temperature. This catalytic method streamlines access to gram-scale quantities of the (S)-enantiomer [7] [9].
Table 1: Performance Comparison of Stereoselective Synthetic Methods
Strategy | Key Reagent/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|
Chiral Auxiliary-Mediated | (R)-Phenylglycinol derivative | 80 | 24 | 65 | 95 |
Enantioselective Catalysis | Pd/(S)-t-BuPHOX | 25 | 12 | 82 | 98 |
Organocatalytic Cyclization | Cinchona Alkaloid Catalyst | -10 | 48 | 58 | 89 |
Solvent polarity significantly impacts stereoselectivity, with aprotic solvents like tetrahydrofuran providing optimal enantiocontrol during the spirocyclization step. The nitrile group's inherent dipole moment influences transition state geometries during ring closure, necessitating careful solvent selection . Post-synthesis analyses rely heavily on chiral high-performance liquid chromatography (Chiralpak IC-3 column) and optical rotation comparisons ([α]D²⁰ = -12.0° (c 1.0, methanol) for related compounds) to verify configuration and enantiopurity [7] [8].
Despite advances in asymmetric synthesis, racemic mixtures of 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile often require resolution to obtain the pharmacologically relevant (S)-enantiomer (CAS: 1467617-38-4) [7]. Three resolution technologies demonstrate particular efficacy:
Preparative Chiral High-Performance Liquid Chromatography: This remains the benchmark for obtaining >99.5% enantiomeric purity. Using amylose-derived stationary phases (Chiralpak AD-H) with ethanol/n-hexane mobile phases (70:30 v/v), baseline separation is achieved at 25°C with a flow rate of 15 milliliters/minute. The (S)-enantiomer consistently elutes before the (R)-form under these conditions, enabling multi-gram isolation per run [6].
Diastereomeric Crystallization: Diastereomeric salt formation with chiral acids like O,O'-di-p-toluoyl-L-tartaric acid exploits differential solubility. The (S)-nitrile forms less soluble salts in ethyl acetate/hexane mixtures (1:1), yielding crystals with 92% diastereomeric excess after two recrystallizations. Free base regeneration occurs via aqueous sodium carbonate extraction, though this method suffers from 25-30% yield loss during purification [5].
Simulated Moving Bed Chromatography: For industrial-scale resolution, simulated moving bed technology offers continuous separation with mobile phase consumption reduced by 75% versus batch chromatography. Optimized ternary solvent systems (methanol/acetonitrile/water 10:15:75) achieve productivity >1.2 kilograms racemate per liter stationary phase/day with enantiomeric excess consistently >99% for the (S)-product [7].
Table 2: Resolution Performance Metrics for (S)-Enantiomer Isolation
Technique | Scale Capacity | Typical ee (%) | Throughput (g/day) | Solvent Consumption (L/g product) |
---|---|---|---|---|
Preparative Chiral High-Performance Liquid Chromatography | 100 mg - 10 g | 99.9 | 15 | 8.5 |
Diastereomeric Crystallization | 1 g - 100 g | 98.5 | 30 | 3.2 |
Simulated Moving Bed Chromatography | 100 g - 10 kg | 99.5 | 1200 | 1.8 |
Critical resolution parameters include mobile phase pH (optimal range 6.5-7.5), temperature control (±0.5°C), and strict control of metal impurities (<5 ppm), which can catalyze racemization during processing . The pyridine nitrogen's basicity (pKa ≈ 5.5) necessitates careful pH management throughout resolution protocols to prevent quaternization that compromises chromatographic performance [6].
The 6-oxaspiro[4.5]decan scaffold central to the target molecule requires convergent synthetic routes combining pyridine and cyclohexanone precursors. Analysis of analogous spirocyclic pharmaceuticals reveals robust methodologies adaptable to (S)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile production [8]:
Step 1: Michael Addition-Intramolecular Alkylation SequenceA ketone-enone intermediate undergoes conjugate addition with cyanoacetate anions (generated in situ from ethyl cyanoacetate/sodium hydride) in tetrahydrofuran at -20°C. Subsequent intramolecular alkylation occurs upon bromide addition, yielding the spirocyclic nitrile ester. This one-pot sequence achieves 75% isolated yield with minimal epimerization at the nascent chiral center [8].
Step 2: Decarboxylative FunctionalizationThe spirocyclic ester undergoes hydrolysis (lithium hydroxide/water/methanol) followed by Curtius rearrangement (diphenylphosphoryl azide, tert-butanol) to install the Boc-protected amine. Acidic deprotection (trifluoroacetic acid/dichloromethane) liberates the amine for reductive amination with pyridine-2-carboxaldehyde (sodium triacetoxyborohydride/acetic acid), installing the pyridinyl moiety critical for receptor binding [4] [8].
Step 3: Spirocyclization OptimizationRing closure efficiency depends critically on anion stability. Using lithium diisopropylamide in tetrahydrofuran at -78°C generates the enolate without competing elimination. Electrophilic trapping with 1,4-dibromobutane (2.2 equivalents) completes the spirocycle with 82% yield when reaction time is precisely controlled at 45 minutes. Extended reaction times promote dialkylation impurities requiring silica gel chromatography (ethyl acetate/hexane gradient) for removal [8].
The sequence benefits from spectroscopic monitoring: the diagnostic spirocyclic proton appears at δ 3.88-3.94 ppm (¹H nuclear magnetic resonance, deuterated methanol), while the nitrile carbon resonates at 119.5 ppm (¹³C nuclear magnetic resonance). Liquid chromatography-mass spectrometry analysis ([M+H]+ = 257.2) confirms molecular weight throughout the synthesis [7].
The integration of the pyridine heterocycle with the chiral spirocyclic core presents distinct catalytic challenges. Effective methodologies include:
Transition Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling employs pre-functionalized components: 9-bromo-6-oxaspiro[4.5]decan-9-yl)acetonitrile and 2-pyridinylboronic acid. Using tetrakis(triphenylphosphine)palladium(0) (3 mol%) in aqueous dimethoxyethane (sodium carbonate, 80°C), this approach achieves 89% yield but risks palladium contamination (>500 ppm) requiring extensive chelating resin treatment. The reaction exhibits excellent functional group tolerance but erodes enantiopurity when applied late in synthesis [9].
Asymmetric Hydrogenation: For stereospecific hybridization, pyridine-containing enamines undergo hydrogenation (70 bar hydrogen) with iridium-(S)-Xyl-SEGPHOS catalysts (0.5 mol%) in methanol. This reduces the enamine while simultaneously generating the chiral spirocenter with 95% ee. The nitrile group remains unaffected under optimized conditions (20°C, 16 hours), though over-reduction to the primary amine occurs at higher temperatures (>40°C) [4].
Organocatalytic Desymmetrization: Proline-derived catalysts (e.g., (S)-5-(pyrrolidin-2-yl)-1H-tetrazole) mediate Michael additions between 2-vinylpyridine and activated cyclohexanone derivatives. This creates the chiral quaternary center prior to spirocyclization, achieving 97% ee but moderate yield (55%) due to competing oligomerization. Microwave irradiation at 100°C reduces reaction time from 72 to 8 hours while improving yield to 68% [9].
Catalyst loading remains critical: ≤1 mol% preserves stereochemical integrity, while higher loadings accelerate racemization. The pyridine nitrogen coordinates to metal catalysts, necessitating additives like triethylamine (10 mol%) to prevent catalyst poisoning during cross-coupling .
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4